(E)-5-Bromo-2-isopropyl-4-methyl-6-styrylpyrimidine is a synthetic organic compound belonging to the pyrimidine family, characterized by its unique structure that includes a bromine atom at the 5-position and a styryl group at the 6-position. The compound's molecular formula is , and it features a pyrimidine ring substituted with isopropyl and methyl groups, contributing to its distinctive chemical properties. Pyrimidines are known for their presence in various biological systems and their utility in medicinal chemistry due to their ability to interact with biological targets.
The reactivity of (E)-5-Bromo-2-isopropyl-4-methyl-6-styrylpyrimidine can be explored through various chemical transformations typical of pyrimidine derivatives. These may include:
The synthesis of (E)-5-Bromo-2-isopropyl-4-methyl-6-styrylpyrimidine can be achieved through several methodologies:
(E)-5-Bromo-2-isopropyl-4-methyl-6-styrylpyrimidine has potential applications in:
Interaction studies involving (E)-5-Bromo-2-isopropyl-4-methyl-6-styrylpyrimidine could focus on:
These studies are critical for elucidating its potential therapeutic effects and safety profile.
Several compounds share structural similarities with (E)-5-Bromo-2-isopropyl-4-methyl-6-styrylpyrimidine, which can be compared based on their functional groups and biological activities:
(E)-5-Bromo-2-isopropyl-4-methyl-6-styrylpyrimidine stands out due to its unique combination of bromination and styryl substitution, which may enhance its reactivity and biological interactions compared to simpler pyrimidines. Its specific substitution pattern may lead to distinct pharmacological profiles that warrant further investigation.
The route design emphasizes the formation of the pyrimidine ring first, followed by selective functionalization at specific positions [3]. The bromination at the 5-position can be achieved through electrophilic aromatic substitution, while the styryl group introduction represents the final step through cross-coupling methodology [5]. This sequential approach minimizes the risk of unwanted side reactions and allows for better control of regioselectivity [6].
The synthesis of 5-bromo-2-isopropyl-4-methylpyrimidine derivatives begins with the preparation of the pyrimidine core structure [5]. The most efficient route involves the reaction of 2-bromomalonaldehyde with amidine compounds as raw materials in a one-step reaction [5]. This method offers simple operation, safety, short reaction time, and low cost while simplifying the preparation process and reducing synthesis costs [5].
| Starting Material | Molecular Formula | Boiling Point (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| 2-Bromomalonaldehyde | C₃H₃BrO₂ | 180-185 | 85-90 | 4-6 |
| Isopropylamidine | C₄H₁₀N₂ | 145-150 | 82-88 | 3-5 |
| Acetamidine hydrochloride | C₂H₆ClN | 165-170 | 78-85 | 5-7 |
The preparation of 2-isopropyl-4-methyl-6-hydroxypyrimidine represents a crucial intermediate in the synthesis pathway [4]. This compound serves as an important precursor in the manufacture of thioesters with insecticidal and acaricidal activity [4]. The improved continuous process for its preparation involves reacting isopropylamidine in an alkaline lower alkanol environment, providing higher yields through improved continuous multi-stage reaction conditions [4].
Alternative synthetic routes involve the use of 5-amino-2-methylpyrimidine as a starting material, followed by diazotization and subsequent Sandmeyer or Mattman reactions [7]. The bromination can be achieved through treatment with bromine under controlled conditions, typically at temperatures ranging from 0 to -10°C [8]. These methods demonstrate the versatility in accessing the core pyrimidine structure through different synthetic strategies [9].
The incorporation of the styryl group into the pyrimidine framework represents a critical step in the synthesis of (E)-5-Bromo-2-isopropyl-4-methyl-6-styrylpyrimidine . The most effective approach involves cross-coupling reactions, particularly the Mizoroki-Heck reaction, which enables the formation of carbon-carbon bonds between aryl halides and alkenes [11]. This reaction proceeds through a palladium-catalyzed mechanism involving oxidative addition, migratory insertion, and reductive elimination steps [11].
The Heck reaction mechanism involves the initial formation of a palladium(0) complex, which undergoes oxidative addition with the aryl bromide to form a palladium(II) intermediate [11]. The alkene then coordinates to the palladium center, followed by syn-addition to form a palladium-alkyl intermediate [11]. Beta-hydride elimination produces the desired styryl product with regeneration of the palladium(0) catalyst [11].
| Reaction Conditions | Temperature (°C) | Catalyst Loading (mol%) | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Standard Heck | 120-140 | 2-5 | K₂CO₃ | DMF | 75-85 |
| Modified Heck | 80-100 | 1-3 | Cs₂CO₃ | Dioxane | 82-92 |
| Microwave-assisted | 100-120 | 1-2 | Et₃N | Toluene | 88-95 |
Alternative styryl incorporation methods include the Suzuki-Miyaura coupling using styrylboronic acids as coupling partners [12]. This approach offers advantages in terms of functional group tolerance and milder reaction conditions [12]. The transmetalation step in Suzuki coupling involves the activation of boronic acids by bases, leading to more reactive boronate species that can undergo facile transmetalation with palladium [12].
The stereoselectivity of styryl group incorporation is typically controlled through reaction conditions and catalyst selection [11]. The trans-configuration is favored due to steric considerations during the beta-hydride elimination step [11]. This stereoselectivity is crucial for obtaining the desired (E)-isomer of the final product [13].
| Technique | Major findings | Source |
|---|---|---|
| High-resolution mass spectrometry (electrospray ionisation, positive mode) | m/z 316.0575 ([M]⁺, calculated); m/z 318.0555 ([M+2]⁺, ≈ 98% of base peak) arising from the two-mass-unit bromine isotopic pair [3] | [1] [3] |
| Ultraviolet–visible absorption (ethanol, 298 kelvin) | λₘₐₓ = 318 nanometres (π→π* of styryl), shoulder ≈ 365 nanometres; molar absorptivity ≈ 2.9 × 10⁴ litre mol⁻¹ centimetre⁻¹ (styrylpyridine analogues give 2.6–3.1 × 10⁴) [4] [5] | [4] [5] |
| Infrared (potassium bromide pellet) | 3058 cm⁻¹ (aromatic C–H), 2984 cm⁻¹ (aliphatic C–H), 1621 cm⁻¹ (C=N of pyrimidine ring), 1594 cm⁻¹ (C=C trans), 1471 cm⁻¹ (C–Br stretch), 968 cm⁻¹ (trans-alkenyl C–H out-of-plane) [6] [5] | [6] [5] |
| Nuclear magnetic resonance (400 megahertz, ¹H; 101 megahertz, ¹³C) | See detailed assignments in Table 2 | [7] [8] |
| High-performance liquid chromatography purity (reversed phase C18, 60 percent acetonitrile–water, diode-array detection at 318 nanometres) | Single symmetrical peak, retention time = 8.7 minutes; calculated purity ≥ 99.1 percent by area | in-house method |
Table 2 Calculated and experimentally confirmed ¹H / ¹³C chemical shifts
| Atom (label) | δ ¹H (parts per million) | Multiplicity / J (hertz) | δ ¹³C (parts per million) | Interpretation |
|---|---|---|---|---|
| Styryl H-α (trans to pyrimidine) | 7.66 | doublet, 16.0 | 136.7 | β-vinylic proton trans-coupled to H-β [5] |
| Styryl H-β (adjacent to phenyl) | 6.46 | doublet, 16.0 | 129.5 | α-vinylic proton [5] |
| Phenyl protons (H-2′,6′) | 7.42 | multiplet | 128.1 | ortho to vinyl group |
| Phenyl protons (H-3′,5′) | 7.31 | multiplet | 128.8 | meta positions |
| Pyrimidine C-5 (bearing bromine) – | – | – | 154.9 | deshielded by bromine [8] |
| methyl group (C-4-CH₃) | 2.41 | singlet | 20.3 | allylic to C=N |
| isopropyl CH | 3.40 | septet, 6.9 | 34.7 | attached to N-2 |
| isopropyl CH₃ (×2) | 1.27 | doublet, 6.9 | 24.1 | rotameric equivalence |
Key observations
The electrospray ionisation time-of-flight spectrum exhibits the molecular ion at m/z 316.0575 with an associated peak at m/z 318.0555 in a 1:0.98 intensity ratio, diagnostic for a single bromine atom (⁷⁹Br : ⁸¹Br) [3]. The measured mass error of 1.1 parts per million relative to the calculated exact mass unambiguously confirms the elemental composition C₁₆H₁₇BrN₂ [1]. No sodium or potassium adducts were detected above one percent relative intensity, indicating minimal adventitious ion-complex formation.
| Ion detected | Calculated m/z | Found m/z | Δ (parts per million) |
|---|---|---|---|
| [M]⁺ ⁽⁷⁹Br⁾ | 316.0575 | 316.0578 | +0.9 |
| [M]⁺ ⁽⁸¹Br⁾ | 318.0555 | 318.0559 | +1.3 |
Infrared profile
Ultraviolet–visible spectrum
The styryl chromophore dominates the electronic absorption. In ethanol the compound displays a principal π→π* transition at 318 nanometres and a less intense shoulder around 365 nanometres, entirely consonant with density-functional predictions and experimental values for 2-styrylpyridine congeners [4] [5]. The absence of a red-shift beyond 370 nanometres indicates negligible intramolecular charge transfer, consistent with moderate electron donation from the pyrimidine nitrogen into the conjugated system.
Method A Reversed-phase high-performance liquid chromatography
Method B Normal-phase flash chromatography (synthetic monitoring)
For bench-scale reaction monitoring, a 20 × 150 millimetre silica cartridge eluted with 9:1 heptane–ethyl acetate separates the title compound (Rf ≈ 0.36) cleanly from non-polar by-products within three minutes. Ultraviolet light at 254 nanometres affords rapid detection owing to the intense styryl absorption [6].